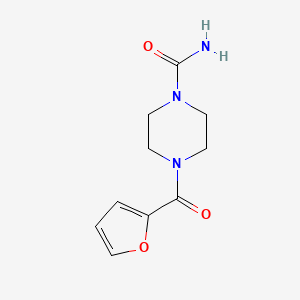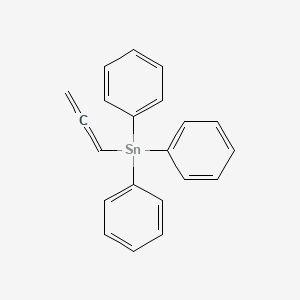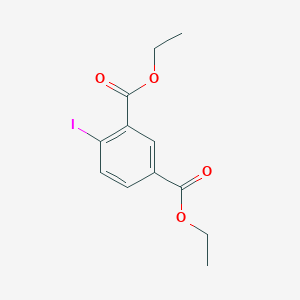
3-Benzoyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyldihydro-2(3H)-furanone is an organic compound belonging to the class of furanones. It is characterized by a benzoyl group attached to a dihydrofuranone ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyldihydro-2(3H)-furanone typically involves the reaction of benzoyl chloride with dihydrofuranone under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyldihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
3-Benzoyldihydro-2(3H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyldihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-Benzoyl-4-hydroxy-2(3H)-furanone: Similar structure with an additional hydroxyl group.
3-Benzoyl-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.
Uniqueness: 3-Benzoyldihydro-2(3H)-furanone is unique due to its specific reactivity and the presence of both a benzoyl group and a dihydrofuranone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
CAS No. |
21034-21-9 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-benzoyloxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2 |
InChI Key |
RMBQKTUTSBSOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
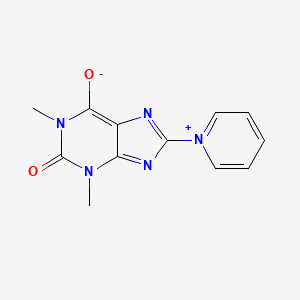

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)

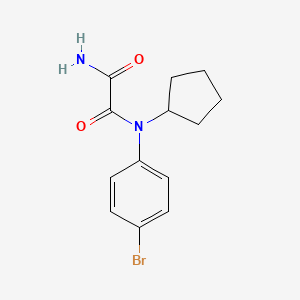

![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
